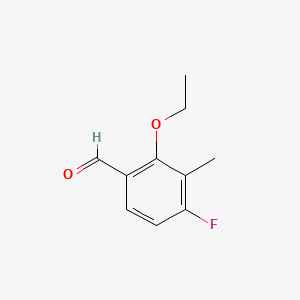
(3-(Benzyloxy)-6-chloro-2-fluorophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Benzyloxy)-6-chloro-2-fluorophenyl)(methyl)sulfane is an organic compound that features a benzyl ether group, a chlorine atom, a fluorine atom, and a methyl sulfane group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-6-chloro-2-fluorophenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The phenol group on the benzene ring is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy group.
Introduction of the Chlorine Atom: Chlorination of the benzene ring is achieved using reagents like thionyl chloride or sulfuryl chloride.
Methyl Sulfane Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Benzyloxy)-6-chloro-2-fluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methyl sulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
(3-(Benzyloxy)-6-chloro-2-fluorophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-(Benzyloxy)-6-chloro-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Benzyloxy)-6-fluoro-2-methoxyphenyl)(methyl)sulfane: Similar structure but with a methoxy group instead of a chlorine atom.
(3-(Benzyloxy)-6-chloro-2-methoxyphenyl)(methyl)sulfane: Similar structure but with a methoxy group instead of a fluorine atom.
(3-(Benzyloxy)-6-chloro-2-fluorophenyl)(ethyl)sulfane: Similar structure but with an ethyl sulfane group instead of a methyl sulfane group.
Uniqueness
(3-(Benzyloxy)-6-chloro-2-fluorophenyl)(methyl)sulfane is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the benzyloxy and methyl sulfane groups, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H12ClFOS |
|---|---|
Poids moléculaire |
282.8 g/mol |
Nom IUPAC |
1-chloro-3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12ClFOS/c1-18-14-11(15)7-8-12(13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
KMKPBLFYVTUNPD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


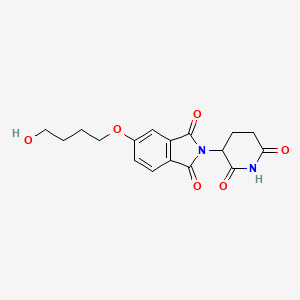
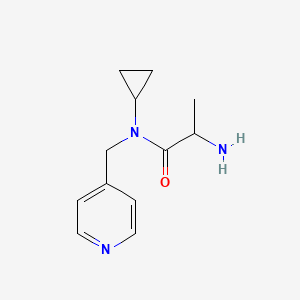

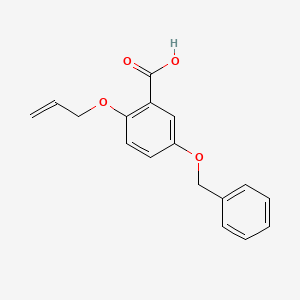
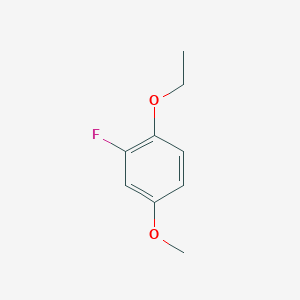

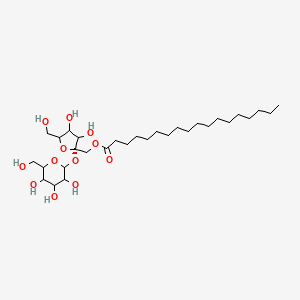

![N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14774349.png)

![Methyl 4-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14774358.png)


